molecular formula C10H16ClN5 B1454145 4-Chloro-6-(2-ethyl-1-piperidinyl)-1,3,5-triazin-2-amine CAS No. 1220038-44-7

4-Chloro-6-(2-ethyl-1-piperidinyl)-1,3,5-triazin-2-amine

Cat. No. B1454145
M. Wt: 241.72 g/mol
InChI Key: LKFUJFDFDFLJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-ethyl-1-piperidinyl)-1,3,5-triazin-2-amine, also known as CEPT, is a synthetic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. CEPT is a heterocyclic aromatic compound, which is composed of a nitrogen atom, two chlorine atoms, and two carbon atoms. It is a colorless, odorless, and water-soluble compound, which is commercially available in powder form. CEPT is used as a reagent for the synthesis of many pharmaceuticals, and as a catalyst in organic reactions. It is also used as a building block for the synthesis of other organic compounds.

Scientific Research Applications

Thermal and Photo-Oxidative Stability

Thermal Oxidation Stability

Feng Ya and Cui Yong (2001) synthesized high molecular weight piperidine triazine compounds from alkylated piperidineamine and cyanuric chloride, which when blended with polypropylene and calixarene exhibited excellent thermal oxidative performance due to synergistic effects. This indicates the potential of such compounds in enhancing the thermal stability of polymeric materials (Feng Ya & Cui Yong, 2001).

Antiphoto-Oxidative Stability

Hong Xue-chuan (2003) developed a blend of p-tert-butyl-calix[4]arene, high molecular weight hindered amine compound, and polypropylene, showing that the synthesized 1,3,5-triazine compounds offer excellent antiphoto-oxidative performance, demonstrating their utility in materials resistant to photo-induced degradation (Hong Xue-chuan, 2003).

Chromatographic and Antimicrobial Applications

Chiral Separation

R. Bhushan and C. Agarwal (2011) developed new chiral derivatizing reagents based on cyanuric chloride for the chiral separation of amino acids, demonstrating the compound's utility in analytical chemistry for separating enantiomers of amino acids via reversed-phase liquid chromatography (R. Bhushan & C. Agarwal, 2011).

Antimicrobial and Antituberculosis Activity

Rahul V. Patel et al. (2012) synthesized a series of triazine derivatives showing significant antimicrobial and antituberculosis activity, highlighting the compound's potential in developing new antibacterial and antituberculosis agents (Rahul V. Patel et al., 2012).

Light Stabilizers and Molecular Structure Analysis

Light Stabilizers

L. Hui-ping (2002) discussed the preparation of hindered amine light stabilizers (HALS) derived from 1,3,5-triazine, which serve as effective light stabilizers for polymers, indicating their application in enhancing the light stability of various materials (L. Hui-ping, 2002).

Molecular Structure Investigations

Ihab Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, with molecular structure investigations providing insights into the intermolecular interactions, demonstrating the compound's potential in materials science and molecular engineering (Ihab Shawish et al., 2021).

properties

IUPAC Name

4-chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5/c1-2-7-5-3-4-6-16(7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFUJFDFDFLJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(2-ethyl-1-piperidinyl)-1,3,5-triazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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